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molecular formula C15H26O2 B8544654 2-Methyl-4,4-bis[(3-methylbut-2-en-1-yl)oxy]but-1-ene CAS No. 56522-66-8

2-Methyl-4,4-bis[(3-methylbut-2-en-1-yl)oxy]but-1-ene

Cat. No. B8544654
M. Wt: 238.37 g/mol
InChI Key: HJFQPWLEBIBVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209644

Procedure details

2.67 parts of 3-methylbutenal, 5.5 parts of pulenol, 0.001 part of p-toluenesulfonic acid, and 20 vol. parts of benzene were charged to the same rectification column employed in Example 53, and reacted at 90° C. for 2 hours, while the volume of the system was maintained constant by feeding 10 vol. parts of fresh benzene per hour and distilling 10 vol. parts per hour of the water-containing benzene off from the system. Thus 100% of 3-methyl-3-butenal-1 was converted and 3-methyl-3-butenal-1-dipulenylacetal was obtained with the selectivity of 80.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7]1([CH3:17])[CH:12]=[CH:11]C(S(O)(=O)=O)=C[CH:8]=1>C1C=CC=CC=1>[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][O:5][CH:4]([O:5][CH2:11][CH:12]=[C:7]([CH3:8])[CH3:17])[CH2:3][C:2]([CH3:6])=[CH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 90° C. for 2 hours, while the volume of the system
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained constant
DISTILLATION
Type
DISTILLATION
Details
distilling 10 vol. parts per hour of the water-
ADDITION
Type
ADDITION
Details
containing benzene off from the system

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC(CC(=C)C)OCC=C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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